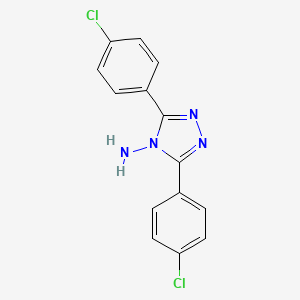

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Description

3,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by two para-chlorophenyl substituents at the 3- and 5-positions of the triazole ring and an amine group at the 4-position. This compound belongs to a broader class of 1,2,4-triazol-4-amines, which are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name |

3,5-bis(4-chlorophenyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSLOKYTBABVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzonitrile under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring . Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is its antimicrobial properties. Research has shown that derivatives of triazole compounds exhibit a broad spectrum of antimicrobial activity against various pathogens.

Case Study:

A study conducted by Gümrükçüoğlu et al. synthesized several triazole derivatives and evaluated their antimicrobial activity. The results indicated that certain compounds demonstrated promising activity against both bacterial and fungal strains, suggesting that this compound could be effective in developing new antimicrobial agents .

Antifungal Applications

Triazole compounds are well-known for their antifungal properties. This compound has been explored for its efficacy against various fungal infections.

Research Insights:

In a comparative study on triazole derivatives, it was found that compounds similar to this compound exhibited significant antifungal activity against Candida species and Aspergillus species. This positions it as a potential candidate for antifungal drug development .

Inhibition of Acetylcholinesterase

The compound has also been investigated for its potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study:

In silico studies have indicated that triazole derivatives can effectively inhibit acetylcholinesterase activity. Such inhibition is crucial for increasing acetylcholine levels in the brain, which may help alleviate symptoms associated with Alzheimer's disease . The molecular docking studies suggest that this compound binds effectively to the active site of acetylcholinesterase.

Agricultural Applications

In agriculture, triazole compounds are utilized as fungicides due to their ability to inhibit fungal growth and reproduction.

Application Overview:

Research has highlighted the effectiveness of triazole fungicides in controlling plant diseases caused by fungi. The structural characteristics of this compound may enhance its efficacy as a fungicide in crop protection strategies .

Potential Anticancer Properties

Emerging studies suggest that triazole derivatives may possess anticancer properties. The mechanism involves targeting specific pathways involved in cancer cell proliferation and survival.

Research Findings:

Recent investigations into similar triazole compounds have revealed cytotoxic effects against various cancer cell lines. This opens avenues for further research into the anticancer potential of this compound .

Mechanism of Action

The mechanism of action of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the triazole ring significantly influences molecular planarity, solubility, and intermolecular interactions. Below is a comparative analysis:

Enzyme Inhibition

- 15-Lipoxygenase (15-LO) Inhibition: A structurally related compound, 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine, demonstrated potent 15-LO inhibition (IC₅₀ = 2.3 µM) due to its pyrimidine-thio substituents . In contrast, the target 4-chlorophenyl analog may exhibit weaker enzyme binding due to the absence of thioether linkages, though its chloro groups could enhance affinity through hydrophobic interactions.

- Cytochrome P450 Interactions : Pyridyl-substituted analogs (e.g., 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine) show metal-coordination capabilities, forming complexes with copper(II) . The chlorine atoms in the target compound likely preclude such coordination, limiting its use in metalloenzyme targeting.

Antimicrobial and Antiviral Activity

- Benzimidazole Derivatives : 3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives exhibit broad-spectrum antimicrobial activity (MIC = 1.5–3.125 µg/mL) . The 4-chlorophenyl analog may show reduced efficacy against Gram-negative bacteria due to decreased membrane penetration compared to flexible benzimidazole substituents.

- SARS-CoV-2 Inhibition: Triazole-thiol derivatives (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) are proposed SARS-CoV-2 inhibitors .

Corrosion Inhibition

- 3,5-Bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine monohydrate acts as a corrosion inhibitor via hydrogen bonding and adsorption on metal surfaces . The 4-chlorophenyl analog’s lack of hydroxyl groups may reduce its efficacy in aqueous environments, though chloro substituents could improve adsorption on hydrophobic surfaces.

Biological Activity

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential applications in pharmacology, particularly as an antibacterial and antifungal agent. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N4, with a molecular weight of 295.16 g/mol. The compound features a triazole ring substituted with two para-chlorophenyl groups. Its structural properties contribute to its biological efficacy.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Antibacterial Activity : Studies indicate that this compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations.

- Antifungal Activity : The compound has shown promising results against fungal pathogens such as Candida albicans and Aspergillus species, making it a candidate for antifungal therapies.

- Antioxidant Properties : The antioxidant potential of the compound has been evaluated using assays like DPPH and ABTS, indicating its ability to scavenge free radicals.

Antibacterial Studies

A comprehensive study assessed the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Weak |

| Candida albicans | 4 | Strong |

The compound exhibited strong activity against Candida albicans, with an MIC value of 4 µg/mL. In contrast, it showed weaker activity against Pseudomonas aeruginosa, indicating a selective spectrum of action.

Antifungal Studies

In a comparative study with fluconazole and other antifungal agents, the compound demonstrated lower toxicity profiles while maintaining effective antifungal action. The IC50 values against various fungal strains were recorded as follows:

| Fungal Strain | IC50 (µg/mL) | Comparison to Fluconazole |

|---|---|---|

| Candida albicans | 3.5 | More effective |

| Aspergillus niger | 7.0 | Comparable |

These findings suggest that this compound could serve as a safer alternative to traditional antifungals like fluconazole.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives including this compound. Researchers utilized molecular docking studies to predict interactions with target enzymes in bacteria. The docking scores indicated strong binding affinities (around -9.6 kcal/mol), suggesting robust interactions with bacterial targets that could explain the observed antibacterial activity.

Q & A

Q. What are the common synthetic routes for 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine?

- Methodological Answer : The compound can be synthesized via two primary routes:

Traditional Reflux Method : React 4-amino-3,5-bis(halophenyl)-1,2,4-triazole with substituted aldehydes in ethanol under reflux with glacial acetic acid as a catalyst. After refluxing for 4–6 hours, the solvent is evaporated, and the product is isolated via filtration .

Microwave-Assisted Synthesis : A faster, solvent-efficient approach involves irradiating a mixture of nitrile precursors (e.g., 4-chlorobenzonitrile), hydrazine derivatives, and a solvent like n-butanol in a microwave synthesizer (e.g., 403 K for 8 minutes). This method reduces reaction time and improves yield compared to traditional methods .

| Method | Conditions | Advantages |

|---|---|---|

| Traditional Reflux | Ethanol, glacial acetic acid, 4–6h | Simplicity, no specialized equipment |

| Microwave Synthesis | n-Butanol, 403 K, 8 min | Higher efficiency, reduced side products |

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Recrystallize the compound from solvents like aqueous methanol or ethanol to obtain high-quality crystals .

Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (100 K) to minimize thermal motion artifacts .

Refinement : Employ SHELX software (e.g., SHELXL) for structure refinement. Parameters like R-factor (<0.06) and hydrogen-bonding geometry (N–H⋯N distances ~2.8–3.0 Å) are critical for validating the structure .

Advanced Research Questions

Q. How can polymorphism in this compound be identified and resolved?

- Methodological Answer : Polymorphism is common in triazole derivatives. To analyze and resolve discrepancies:

SC-XRD Comparison : Compare unit cell parameters (e.g., torsion angles of phenyl rings: 16–21° vs. 19–21° in polymorphs) and hydrogen-bonding networks (e.g., chain vs. dimer motifs) .

Thermal Analysis : Use differential scanning calorimetry (DSC) to detect phase transitions. For example, a polymorph may exhibit a distinct melting endotherm.

Computational Modeling : Predict stable polymorphs using density functional theory (DFT) to assess lattice energy differences.

Q. What methodologies are used to evaluate the biological activity of this compound?

- Methodological Answer : Biological screening typically involves:

Antifungal Assays :

Q. Enzyme Inhibition :

- Colorimetric Assays : For tyrosinase inhibition, measure diphenolase activity at 475 nm. Calculate IC₅₀ values using dose-response curves .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with methoxy groups) and compare bioactivity trends. For example, fluorinated analogs often show enhanced potency .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural analysis?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray data) arise due to dynamic effects in solution vs. solid-state rigidity. Resolve by:

Variable-Temperature NMR : Detect conformational flexibility (e.g., ring puckering) by observing signal splitting at low temperatures.

Hydrogen-Bonding Analysis : Use SC-XRD to identify intermolecular interactions (e.g., N–H⋯N bonds) that stabilize specific conformations in the solid state .

DFT Calculations : Simulate solution-state conformers and compare with experimental NMR chemical shifts.

Q. What advanced applications exist for triazol-4-amine derivatives in materials science?

- Methodological Answer : These compounds exhibit unique photophysical properties:

Room-Temperature Phosphorescence (RTP) : Derivatives like 3,5-di(pyrazol-4-yl)-4H-1,2,4-triazol-4-amine show RTP lifetimes up to 1.5 s, useful in anti-counterfeiting materials. Enhance via metal coordination (e.g., InCl₆ frameworks) to achieve near-unity photoluminescence quantum yields .

Corrosion Inhibition : 4-hydroxyphenyl-substituted analogs form protective monolayers on metal surfaces. Evaluate via electrochemical impedance spectroscopy (EIS) in acidic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.